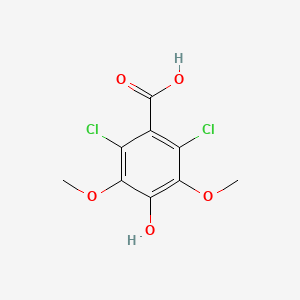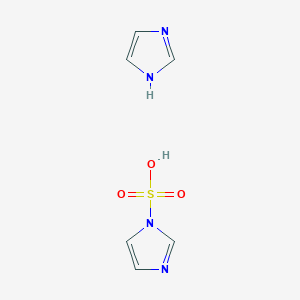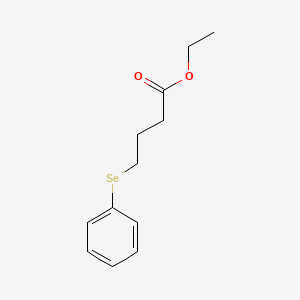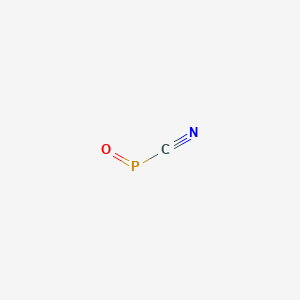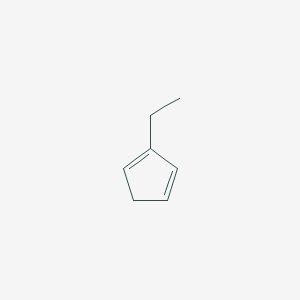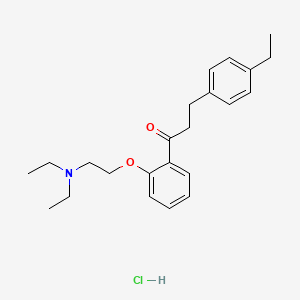
Butyl 5-fluoronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 5-fluoronicotinate is an organic compound that belongs to the class of fluorinated nicotinates It is characterized by the presence of a butyl ester group attached to the 5-position of the nicotinic acid ring, with a fluorine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-fluoronicotinate typically involves the esterification of 5-fluoronicotinic acid with butanol. One common method is the Fischer esterification, which involves reacting 5-fluoronicotinic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Butyl 5-fluoronicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the nicotinate ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Ester hydrolysis: The ester group can be hydrolyzed to yield 5-fluoronicotinic acid and butanol in the presence of acidic or basic catalysts.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically under basic conditions.
Ester hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Various oxidizing or reducing agents, depending on the specific reaction.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates with different functional groups.
Ester hydrolysis: 5-fluoronicotinic acid and butanol.
Oxidation and reduction: Products depend on the specific reaction conditions and reagents used.
科学研究应用
Butyl 5-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of Butyl 5-fluoronicotinate involves its interaction with specific molecular targets, depending on its application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
Butyl nicotinate: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-fluoronicotinic acid: The parent acid form, without the butyl ester group.
Ethyl 5-fluoronicotinate: Similar structure but with an ethyl ester group instead of butyl.
Uniqueness
Butyl 5-fluoronicotinate is unique due to the presence of both the fluorine atom and the butyl ester group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the butyl ester group influences its solubility and membrane permeability, making it a versatile compound for various applications.
属性
CAS 编号 |
23723-23-1 |
|---|---|
分子式 |
C10H12FNO2 |
分子量 |
197.21 g/mol |
IUPAC 名称 |
butyl 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H12FNO2/c1-2-3-4-14-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3 |
InChI 键 |
ZQNIMWGAXXYCBH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC(=CN=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





